molecular formula C5H14Cl2N2 B2780743 (R)-1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 403712-80-1

(R)-1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2780743
CAS No.: 403712-80-1
M. Wt: 173.08
InChI Key: KMENRFVAAKFKIM-ZJIMSODOSA-N
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Description

®-1-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has significant applications in the pharmaceutical and chemical industries. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including drugs and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-Methylpyrrolidin-3-amine.

    Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.

The reaction conditions for the synthesis of ®-1-Methylpyrrolidin-3-amine involve the use of appropriate solvents and catalysts to ensure high yield and purity. The hydrochloride formation is usually carried out in an aqueous or alcoholic medium.

Industrial Production Methods

In industrial settings, the production of ®-1-Methylpyrrolidin-3-amine dihydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to achieve high throughput and cost efficiency. The process involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-1-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include modulation of enzymatic activity and alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    Piperazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in various pharmaceutical applications.

Uniqueness

®-1-Methylpyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral drugs and other bioactive molecules.

Properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENRFVAAKFKIM-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

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